molecular formula C10H12N4 B1432489 (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine CAS No. 1513050-52-6

(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B1432489
CAS No.: 1513050-52-6
M. Wt: 188.23 g/mol
InChI Key: NSTRMZFPXIBYNQ-UHFFFAOYSA-N
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Description

(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the pyrazole ring, followed by methylation and subsequent amination to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Known for its wide range of biological activities, including antibacterial and antifungal properties.

    Pyrazolo[3,4-b]pyridine: Exhibits significant activity against various cancer cell lines.

    Triazolopyridine: Used in the development of antiviral and anticancer drugs .

Uniqueness

(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine is unique due to its specific structural features that allow for versatile chemical modifications and its potential to interact with a wide range of biological targets. This makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14-7-9(5-11)10(13-14)8-3-2-4-12-6-8/h2-4,6-7H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTRMZFPXIBYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CN=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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